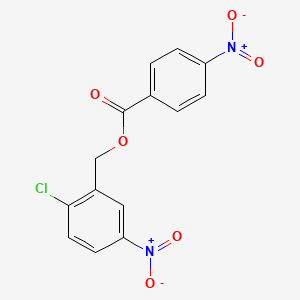

2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including substitution, reduction, and cyclization processes. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material for the preparation of various nitrogenous heterocycles, indicating the potential for diverse synthetic pathways for related compounds . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution, highlighting the reactivity of chloro-nitrobenzyl compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction techniques. For example, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined, demonstrating the importance of halogen bonds in these structures . This suggests that the molecular structure of "2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate" could also exhibit significant halogen bonding interactions.

Chemical Reactions Analysis

The reactivity of chloro-nitrobenzene derivatives can be influenced by the presence of substituents and their positions on the benzene ring. For instance, 4-Chloroaniline undergoes enzymatic oxidation to form 4-chloronitrosobenzene , and 4-substituted 1-chloro-2-nitrobenzenes show varied reactivity in glutathione S-transferase-catalyzed reactions . These findings suggest that "2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate" may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzene derivatives can be influenced by their molecular structure and the nature of their substituents. For example, orientational disorder in the crystal structure of 4-chloronitrobenzene affects its thermal motion . The synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline and the formation of metal complexes with 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol indicate the potential for diverse physical and chemical behaviors in related compounds. The high purity and yield achieved in the synthesis of 2-amino-4-chlorophenol also suggest that "2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate" could be synthesized with high efficiency.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Compounds with similar structures to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate are frequently used as intermediates in the synthesis of complex organic molecules. For example, derivatives of nitrobenzyl compounds have been explored for their reactivity and as building blocks in the construction of heterocyclic compounds, which are crucial for drug development and materials science. The chemical reactivity of such compounds allows for the formation of various condensed nitrogenous cycles, highlighting their potential as versatile synthetic intermediates (Soňa Křupková et al., 2013).

Environmental and Biodegradation Studies

The degradation of nitrobenzene derivatives by bacterial strains indicates the environmental relevance of these compounds. Research into the microbial degradation of nitrobenzene derivatives, such as 1-chloro-4-nitrobenzene, suggests potential pathways for bioremediation strategies to mitigate pollution from nitroaromatic compounds. These studies provide insights into the adaptability of microorganisms in breaking down synthetic organic pollutants, showcasing the intersection of microbiology and environmental science in addressing pollution (M. Shah, 2014).

Propiedades

IUPAC Name |

(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O6/c15-13-6-5-12(17(21)22)7-10(13)8-23-14(18)9-1-3-11(4-2-9)16(19)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCRSDCCZIJRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)

![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)

![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)